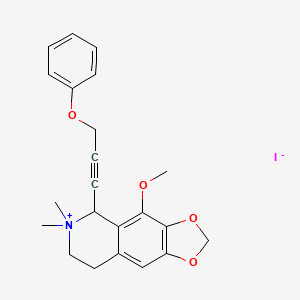
C22H24Ino4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C22H24INO4 N-Fmoc-3-iodo-L-alanine tert-butyl ester .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-iodo-L-alanine tert-butyl ester typically involves the protection of the amino group of 3-iodo-L-alanine with the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group. The tert-butyl ester is then formed by reacting the carboxyl group with tert-butyl alcohol under acidic conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scale-up process would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the iodine component.
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc-3-iodo-L-alanine tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols. The reactions typically occur under mild conditions with the use of solvents like dimethylformamide (DMF).
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: The major products are derivatives where the iodine atom is replaced by another functional group.
Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions.
Applications De Recherche Scientifique
N-Fmoc-3-iodo-L-alanine tert-butyl ester has several scientific research applications:
Chemistry: It is used as a chiral reagent in the synthesis of unnatural amino acids.
Biology: The compound is used in peptide synthesis and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of N-Fmoc-3-iodo-L-alanine tert-butyl ester primarily involves its role as a building block in chemical synthesis The Fmoc group protects the amino group during reactions, preventing unwanted side reactionsThis makes the compound highly versatile in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Fmoc-3-bromo-L-alanine tert-butyl ester
- N-Fmoc-3-chloro-L-alanine tert-butyl ester
- N-Fmoc-3-fluoro-L-alanine tert-butyl ester
Uniqueness
N-Fmoc-3-iodo-L-alanine tert-butyl ester is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens like bromine, chlorine, and fluorine. This makes it more reactive in substitution reactions, providing greater versatility in synthetic applications.
Propriétés
Formule moléculaire |
C22H24INO4 |
|---|---|
Poids moléculaire |
493.3 g/mol |
Nom IUPAC |
4-methoxy-6,6-dimethyl-5-(3-phenoxyprop-1-ynyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide |
InChI |
InChI=1S/C22H24NO4.HI/c1-23(2)12-11-16-14-19-21(27-15-26-19)22(24-3)20(16)18(23)10-7-13-25-17-8-5-4-6-9-17;/h4-6,8-9,14,18H,11-13,15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
SNYIQYFROJQYDD-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCC2=CC3=C(C(=C2C1C#CCOC4=CC=CC=C4)OC)OCO3)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


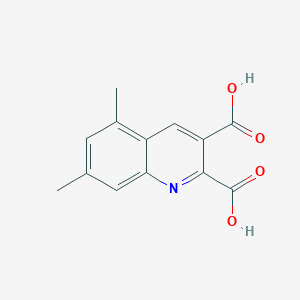
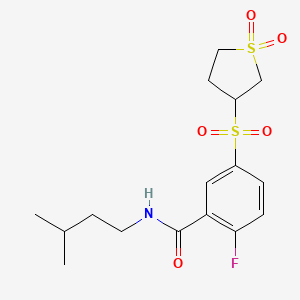
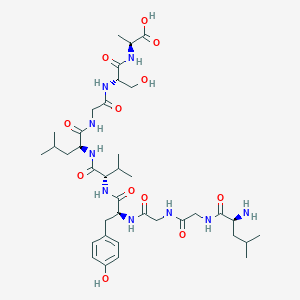
![Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632973.png)
![Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate](/img/structure/B12632975.png)
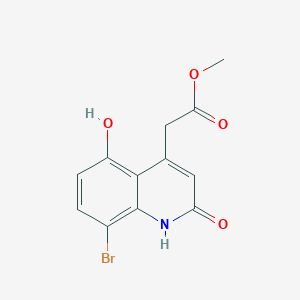
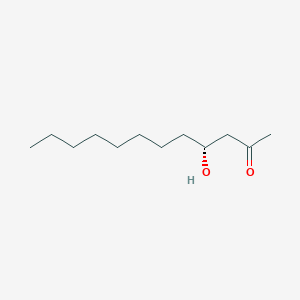
amine](/img/structure/B12632979.png)
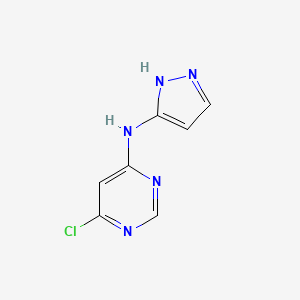
![3-tert-Butyl-6-(2-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632989.png)
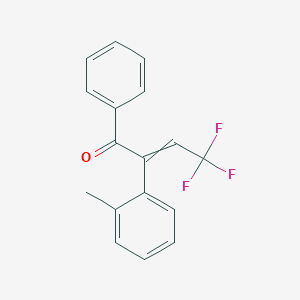
![2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B12632997.png)
![4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12633014.png)
![5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12633017.png)
